7-Hydroxy-3-methyl-1H-2-benzopyran-1-one
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Overview
Description
7-Hydroxy-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the class of isochromen-1-ones. This compound is characterized by a hydroxy group at the 7th position and a methyl group at the 3rd position on the isochromen-1-one skeleton. Isochromen-1-ones are known for their diverse biological activities and are often found in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methylphthalic anhydride as a starting material, which undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the isochromen-1-one ring.
Industrial Production Methods
Industrial production of 7-hydroxy-3-methyl-1H-isochromen-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-methyl-1H-isochromen-1-one.
Reduction: Formation of 7-hydroxy-3-methyl-1H-dihydroisochromen-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Hydroxy-3-methyl-1H-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one: Similar structure with an additional methyl group at the 5th position.
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: Contains methoxy groups at the 6th and 8th positions.
3-Phenyl-1H-isochromen-1-one: Contains a phenyl group at the 3rd position instead of a methyl group.
Uniqueness
7-Hydroxy-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 7th position and the methyl group at the 3rd position allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62252-23-7 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-hydroxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5,11H,1H3 |
InChI Key |
ITPXMSJLENIBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C(=O)O1 |
Origin of Product |
United States |
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